

physical and chemical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid

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Compound of Interest

3-(Methoxycarbonyl)-5nitrobenzoic acid

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In-Depth Technical Guide: 3(Methoxycarbonyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** (CAS No. 1955-46-0). An important intermediate in organic synthesis, this compound serves as a critical building block for a variety of molecules, most notably in the pharmaceutical industry for the development of drugs such as the angiotensin receptor antagonist, telmisartan, and certain histone demethylase LSD1 inhibitors targeting cancer cells.[1][2] This document details the compound's known physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis and purification, and explores its reactivity and potential applications in drug discovery.

Core Properties of 3-(Methoxycarbonyl)-5nitrobenzoic acid

3-(Methoxycarbonyl)-5-nitrobenzoic acid, also known as mono-methyl 5-nitroisophthalate, is a nitro-substituted benzoic acid derivative. The presence of both a methoxycarbonyl group and



a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	3-(methoxycarbonyl)-5- nitrobenzoic acid	[3]
Synonyms	Mono-methyl 5- nitroisophthalate, Methyl 5- nitroisophthalate, 5- Nitroisophthalic acid monomethyl ester	[2][4][5]
CAS Number	1955-46-0	[4]
Molecular Formula	C ₉ H ₇ NO ₆	[4]
Molecular Weight	225.15 g/mol	[4]
Appearance	Slightly yellow fine crystalline powder	[6]
Melting Point	180-182 °C	[2][6]
Boiling Point	419.7 °C (Predicted)	
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

Experimental Protocols Synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid

The synthesis of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is typically achieved through the nitration of dimethyl isophthalate followed by selective mono-hydrolysis. The following protocol



is a composite method based on established procedures for the nitration of related aromatic esters.[7][8]

Reaction Scheme:



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Caption: Synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid.

Materials:

- Dimethyl isophthalate
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Deionized Water
- Ethanol

Procedure:

- Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:3 volume ratio, while cooling in an ice bath to maintain a low temperature.
- Dissolution of Starting Material: In a separate reaction vessel, dissolve dimethyl isophthalate in concentrated sulfuric acid.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of dimethyl isophthalate, ensuring the reaction temperature is maintained between 10-25°C



using an ice bath. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.[7]

- Work-up and Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice
 with vigorous stirring. This step quenches the reaction and precipitates the product. The
 hydrolysis of one of the ester groups to form the carboxylic acid can occur during this workup step.[7]
- Filtration: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.
- Washing: Wash the crude product with cold deionized water to remove any remaining acid.

Purification

The crude **3-(Methoxycarbonyl)-5-nitrobenzoic acid** can be purified by recrystallization.

Procedure:

- Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the
 product is highly soluble, a mixed solvent system of ethanol and water can be used. Add hot
 water dropwise to the ethanol solution until turbidity is observed, then add a small amount of
 ethanol to redissolve the solid.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity and Stability

3-(Methoxycarbonyl)-5-nitrobenzoic acid exhibits reactivity characteristic of its functional groups: the carboxylic acid, the ester, and the nitro group.

 Ester and Carboxylic Acid Reactivity: The ester group can be hydrolyzed to the dicarboxylic acid or can be converted to an amide. The carboxylic acid group can be esterified or converted to an acid chloride.



- Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group, which
 deactivates the aromatic ring towards further electrophilic aromatic substitution.[9] However,
 the nitro group itself can be readily reduced to an amine, providing a route to a variety of
 other derivatives.[1] This amino derivative is a key intermediate in the synthesis of many
 pharmaceuticals.
- Stability: The compound is stable under normal laboratory conditions and should be stored in a dry environment.[3]

Applications in Drug Development

The unique trifunctional nature of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** makes it a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications.

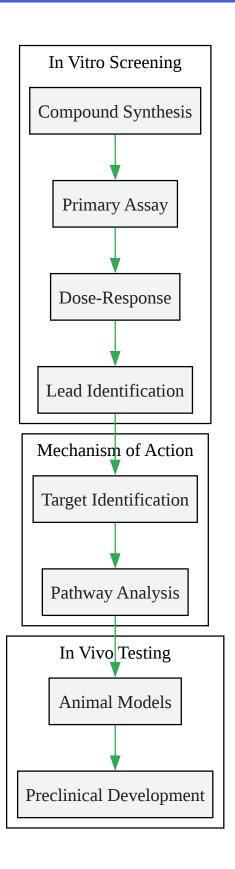
Antimicrobial, Anti-inflammatory, and Anticancer Potential

Nitrobenzoic acid derivatives have been investigated for a range of biological activities.[10][11]

- Antimicrobial Activity: The nitro group can be bioreduced within microbial cells to form
 reactive nitrogen species that are toxic to the pathogen.[10] Derivatives of nitrobenzoic acid
 have shown efficacy against various bacteria, including Mycobacterium tuberculosis.[11][12]
- Anti-inflammatory Activity: Certain nitro-containing compounds act as nitric oxide (NO) donors, which can modulate inflammatory pathways.[10]
- Anticancer Activity: The nitrobenzoate scaffold is being explored for the development of anticancer agents, with mechanisms that may include the inhibition of cancer cell migration and induction of apoptosis.[11]

The general workflow for screening the biological activity of such compounds is outlined below.





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Caption: Drug discovery workflow for nitrobenzoic acid derivatives.



While the direct biological activity of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** is not extensively documented, its role as a precursor for biologically active molecules is well-established.[1] The ability to selectively modify its three functional groups allows for the generation of diverse chemical libraries for drug screening.

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